molecular formula C12H18N4O2S B2717939 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine CAS No. 2415487-54-4

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine

Cat. No.: B2717939
CAS No.: 2415487-54-4
M. Wt: 282.36
InChI Key: MRTVXAPUMRLHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine is a complex organic compound that features a pyrazine ring substituted with a cyclopropylsulfonylpiperazine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Cyclopropylsulfonylpiperazine Group: This step involves the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the coupling of the resulting intermediate with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylpiperazin-1-yl)-6-methylpyrazine: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    2-(4-Cyclopropylsulfonylpiperazin-1-yl)-6-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-10-8-13-9-12(14-10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTVXAPUMRLHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.